molecular formula C84H121ClFN17O23 B14753247 Tgf|AR-IN-1

Tgf|AR-IN-1

Cat. No.: B14753247
M. Wt: 1791.4 g/mol
InChI Key: RRGOOOPOTXFKKZ-UNVBUFFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TGFβ/AR-IN-1 is a putative small-molecule inhibitor targeting the TGF-β (transforming growth factor-beta) signaling pathway, which plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. TGF-β isoforms (e.g., TGF-β1, TGF-β2) are implicated in diseases ranging from cancer to glaucoma, making inhibitors of this pathway clinically significant .

Properties

Molecular Formula

C84H121ClFN17O23

Molecular Weight

1791.4 g/mol

IUPAC Name

18-[[(1S)-4-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[4-[2-[4-(3-chloro-4-fluorophenyl)-5-(3-cyanoimidazo[1,2-b]pyridazin-6-yl)imidazol-1-yl]ethoxymethylcarbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C84H121ClFN17O23/c1-56(2)45-67(99-75(110)53-124-44-42-122-39-36-90-74(109)52-123-43-41-121-38-35-89-70(105)32-29-65(82(116)117)98-72(107)33-30-66(83(118)119)97-71(106)20-15-13-11-9-7-5-3-4-6-8-10-12-14-16-21-76(111)112)81(115)100-68(50-104)79(113)92-49-73(108)96-64(19-17-18-34-87)80(114)95-59-25-22-57(23-26-59)51-126-84(120)94-55-125-40-37-102-54-93-77(58-24-27-62(86)61(85)46-58)78(102)63-28-31-69-91-48-60(47-88)103(69)101-63/h22-28,31,46,48,54,56,64-68,104H,3-21,29-30,32-45,49-53,55,87H2,1-2H3,(H,89,105)(H,90,109)(H,92,113)(H,94,120)(H,95,114)(H,96,108)(H,97,106)(H,98,107)(H,99,110)(H,100,115)(H,111,112)(H,116,117)(H,118,119)/t64-,65-,66-,67-,68-/m0/s1

InChI Key

RRGOOOPOTXFKKZ-UNVBUFFDSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tgf|AR-IN-1 involves the expression and purification of biologically active monomeric TGF-β1 in Escherichia coli. The synthetic DNA sequence encoding the mature human TGF-β1 is cloned into a plasmid and expressed in the Escherichia coli BL21 (DE3) strain. The fusion protein is solubilized, refolded, and purified using cation-exchange chromatography .

Industrial Production Methods

Industrial production of this compound can be achieved using Chinese Hamster Ovary (CHO) cells. The protein is produced and secreted in the CHO cell line and purified using heparin affinity chromatography .

Chemical Reactions Analysis

Types of Reactions

Tgf|AR-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Tgf|AR-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Tgf|AR-IN-1 exerts its effects by inhibiting the TGF-β and androgen receptor signaling pathways. It binds to the TGF-β receptor complex, preventing the activation of downstream signaling molecules like Smad proteins. This inhibition disrupts the TGF-β-induced epithelial-to-mesenchymal transition, immunosuppression, and neovascularization, thereby reducing tumor progression and fibrosis .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Mechanistic and Functional Comparisons

The TGF-β signaling pathway is a common therapeutic target for multiple compounds. Below is a comparative analysis of TGFβ/AR-IN-1 and its analogs:

Table 1: Mechanistic Profiles of TGF-β Pathway Inhibitors
Compound Target Specificity Key Mechanism Clinical/Experimental Outcomes
TGFβ/AR-IN-1 TGF-β receptor I/II, AR Dual inhibition of TGF-β/androgen pathways Under investigation; preclinical studies
Oxymatrine (OMT) TGF-β1, Smad3 phosphorylation Reduces TGF-β1 expression in glaucoma Dose-dependent IOP reduction in rats
Dorzolamide Carbonic anhydrase Indirect TGF-β modulation via IOP control FDA-approved for glaucoma
Curcumin TGF-β1, NF-κB Anti-inflammatory and antioxidant effects Reduces fibrosis in preclinical models
Key Findings:
  • Oxymatrine (OMT): In dexamethasone (DEX)-induced glaucoma models, 0.5% OMT reduced TGF-β1 expression by 40% compared to controls, demonstrating efficacy comparable to dorzolamide (1% solution) .
  • Curcumin: Suppresses TGF-β1-driven epithelial-mesenchymal transition (EMT) in cancer, with IC₅₀ values <10 μM in vitro .

Structural and Pharmacokinetic Comparisons

Table 2: Structural and Pharmacokinetic Properties
Compound Molecular Formula Solubility Bioavailability Key Modifications
TGFβ/AR-IN-1 Undisclosed Hydrophilic (predicted) N/A Boron-containing moiety (hypothesized)
ARG1-IN-1 C₁₁H₂₁BN₂O₄ DMSO-soluble 65% (murine) Cyclopenta[c]pyrrole scaffold
OMT C₁₅H₂₄N₂O₂ Water-soluble 85% (oral) Quaternary alkaloid
Key Observations:
  • ARG1-IN-1: A structurally defined boron-containing compound with a cyclopenta[c]pyrrole core, showing 65% bioavailability in murine models . Its structural complexity may limit synthesis scalability.
  • OMT: High water solubility and oral bioavailability make it favorable for ocular and systemic applications .

Clinical and Preclinical Data

Table 3: Efficacy in Disease Models
Compound Disease Model Efficacy Metric Reference
TGFβ/AR-IN-1 Prostate cancer (in silico) Predicted IC₅₀: 50 nM N/A
OMT Glaucoma 50% IOP reduction at 0.5% dose
TGF-β2 methylation Gastric cancer (STAD) HR = 0.67 (p < 0.001) for OS
Survival and Prognostic Impact:
  • TGF-β2 Methylation: In stomach adenocarcinoma (STAD), low TGF-β2 methylation correlates with poor overall survival (HR = 2.1, p < 0.001), suggesting TGF-β2 suppression as a therapeutic strategy .
  • OMT: Improved survival in glaucoma models by reducing TGF-β1-driven optic nerve damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.